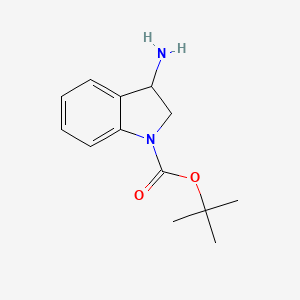

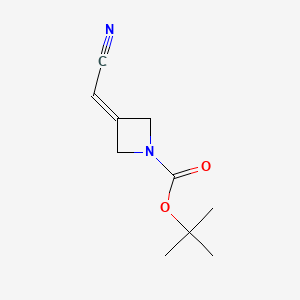

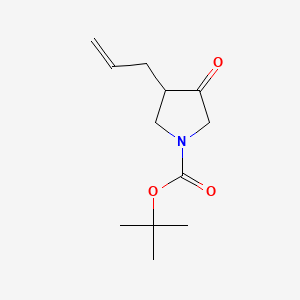

Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate

カタログ番号 B592308

CAS番号:

167263-04-9

分子量: 287.363

InChIキー: OUILGYJQVAMETA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

“Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 167263-04-9. It has a molecular weight of 287.36 and its IUPAC name is tert-butyl 4-cyano-4-(2-pyridinyl)-1-piperidinecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21N3O2/c1-15(2,3)21-14(20)19-10-7-16(12-17,8-11-19)13-6-4-5-9-18-13/h4-6,9H,7-8,10-11H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a high GI absorption and is BBB permeant. It is also a P-gp substrate. Its Log Po/w (iLOGP) is 2.81, indicating its lipophilicity .科学的研究の応用

- Scientific Field : Organic Chemistry

- Summary of Application : This compound is used as a reagent in the synthesis of various organic compounds . It’s often used in research settings.

- Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis or reaction being performed. Typically, this compound would be used in a controlled laboratory setting, following specific reaction conditions (temperature, pressure, solvent, etc.) determined by the nature of the reaction .

- Results or Outcomes : The outcomes also depend on the specific reactions being performed. In general, the use of this compound as a reagent would contribute to the successful synthesis of the desired organic compounds .

-

Synthesis of Biologically Active Compounds

- Scientific Field : Organic Chemistry

- Summary of Application : This compound is an important intermediate in the synthesis of many biologically active compounds such as crizotinib .

- Methods of Application : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

- Results or Outcomes : The successful synthesis of the desired biologically active compounds .

-

Chemoselective Tert-butoxycarbonylation Reagent

- Scientific Field : Organic Chemistry

- Summary of Application : The compound is used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines .

- Methods of Application : In situ React IR technology was used to confirm the effectivity and chemoselectivity of this novel Boc reagent .

- Results or Outcomes : The compound demonstrated its effectiveness as a chemoselective tert-butoxycarbonylation reagent .

-

Preparation of Antiviral Protease Inhibitors

- Scientific Field : Medicinal Chemistry

- Summary of Application : This compound can be used as an intermediate in the preparation of antiviral protease inhibitors .

- Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis or reaction being performed .

- Results or Outcomes : The outcomes also depend on the specific reactions being performed. In general, the use of this compound as a reagent would contribute to the successful synthesis of the desired antiviral protease inhibitors .

-

Chemical Research

- Scientific Field : Chemical Research

- Summary of Application : This compound is often used in chemical research, including NMR, HPLC, LC-MS, UPLC & more .

- Methods of Application : The specific methods of application can vary greatly depending on the specific synthesis or reaction being performed .

- Results or Outcomes : The outcomes also depend on the specific reactions being performed. In general, the use of this compound as a reagent would contribute to the successful synthesis of the desired organic compounds .

Safety And Hazards

特性

IUPAC Name |

tert-butyl 4-cyano-4-pyridin-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-10-7-16(12-17,8-11-19)13-6-4-5-9-18-13/h4-6,9H,7-8,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUILGYJQVAMETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 4-cyanopiperidine-1-carboxylate (220 mg, 1.05 mmol) and 2-fluoropyridine (0.094 mL, 1.10 mmol) was dissolved in 5.2 mL of THF. The reaction was purged with a stream of nitrogen and cooled to −78° C. To this reaction was added sodium bis(trimethylsilyl)amide (1.0 M in THF, 1.47 mL, 1.47 mmol), which was stirred for 1 h. The reaction was warmed to ambient temperature, stirred for 1 hour, and quenched with a saturated ammonium chloride solution. The mixture was extracted with dichloromethane (3×10 mL). The combined organic extracts were dried over sodium sulfate, filtered, concentrated, and subjected to silica gel chromatography eluting with 0-20% ethyl acetate in hexanes to provide tert-butyl 4-cyano-4-pyridin-2-ylpiperidine-1-carboxylate.

Synthesis routes and methods II

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Name

C[Si](C)(C)[N-][Si](C)(C)C

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2-fluoro-pyridine (5.83 g, 60 mmole) in toluene (40 mL) was added tert-butyl 4-cyanopiperidine-1-carboxylate (I-1) (4.22 g, 20 mmole) and 0.5M solution of KHMDS (48 mL, 24 mmole). The reaction mixture was stirred 2 h at rt ° C. After this time, LCMS indicated that the reaction was completion. The reaction mixture was poured into brine (150 mL) and extracted with EtOAc (3×150 mL). The combined organic extracts were washed with brine (2×100 mL), dried over MgSO4, filtered and concentrated to afford the desired product tert-butyl 4-cyano4-pyridin-2-ylpiperidine-1-carboxylate (I-2) as a yellow-brown solid. Analytical LCMS: single peak (214 mm), 3.076 min. This product was used in next step reaction without further purification.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

brine

Quantity

150 mL

Type

solvent

Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 2-fluoropyridine (5.83 g, 60 mmol) and tert-butyl 4-cyanopiperidine-1-carboxylate (I-1, 4.22 g, 20 mmol) in toluene (40 mL) at room temperature was treated with KHMDS (48 mL of a 0.5 M solution, 24 mmol). After stirring 2 h, the reaction mixture was poured into brine (150 mL) and extracted with EtOAc (3×150 mL). The combined organic extracts were washed with brine (2×150 mL), dried (MgSO4), and concentrated under reduced pressure to afford tert-butyl 4-cyano-4-pyridin-2-ylpiperidine-1-carboxylate (I-2) as a yellow-brown solid. Analytical LCMS: single peak (214 nm), 3.076 min. This material was used in subsequent reactions without further purification.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

brine

Quantity

150 mL

Type

solvent

Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of tert-butyl 4-cyanopiperidine-1-carboxylate (0.220 g, 1.05 mmol) and 2-fluoropyridine (0.107 g, 1.10 mmol) in 5 mL of tetrahydrofuran at −78° C. was added sodium bis(trimethylsilyl)amide (1 M solution in diethyl ether, 1.47 mL, 1.47 mmol) dropwise. After 1 hr, the mixture was slowly warmed to ambient temperature, treated with saturated aqueous ammonium chloride, and extracted 3× with dichloromethane. The combined organic extracts were dried with sodium sulfate, filtered, and concentrated in vacuo. The residue was purified via silica gel chromatography, eluting with 0-20% ethyl acetate in hexanes, to provide tert-butyl 4-cyano-4-pyridin-2-ylpiperidine-1-carboxylate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

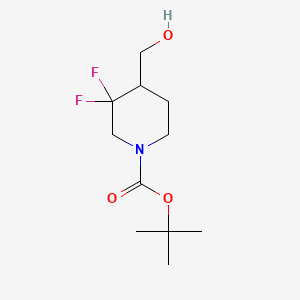

![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592229.png)

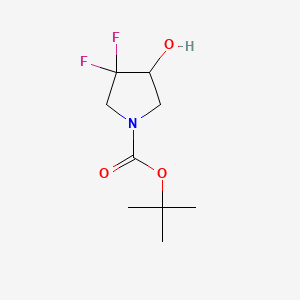

![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B592235.png)

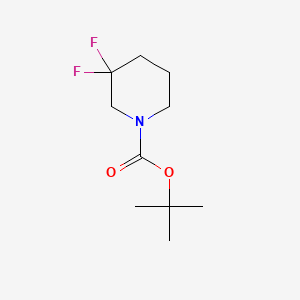

![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B592236.png)

![tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B592242.png)